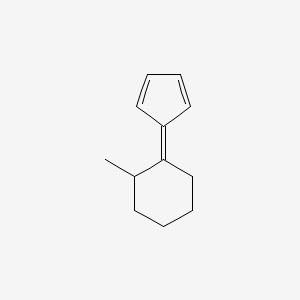
1-(Cyclopenta-2,4-dien-1-ylidene)-2-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopenta-2,4-dien-1-ylidene)-2-methylcyclohexane is an organic compound characterized by a cyclopentadiene ring fused to a cyclohexane ring with a methyl group attached
Preparation Methods
The synthesis of 1-(Cyclopenta-2,4-dien-1-ylidene)-2-methylcyclohexane typically involves the following steps:
Cyclopentadiene Preparation: Cyclopentadiene is prepared by the thermal cracking of dicyclopentadiene.
Cyclohexane Derivative Preparation: The cyclohexane derivative is synthesized through various organic reactions, such as Friedel-Crafts alkylation.
Coupling Reaction: The final step involves coupling the cyclopentadiene with the cyclohexane derivative under specific conditions, often using catalysts to facilitate the reaction.
Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Cyclopenta-2,4-dien-1-ylidene)-2-methylcyclohexane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, forming halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclopenta-2,4-dien-1-ylidene)-2-methylcyclohexane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Cyclopenta-2,4-dien-1-ylidene)-2-methylcyclohexane exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the compound’s double bonds react with oxidizing agents, leading to the formation of new functional groups. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.
Comparison with Similar Compounds
1-(Cyclopenta-2,4-dien-1-ylidene)-2-methylcyclohexane can be compared with similar compounds such as:
Cyclopentadiene: A simpler structure with only the cyclopentadiene ring.
Methylcyclohexane: Lacks the cyclopentadiene ring, making it less reactive in certain types of reactions.
Cyclohexadiene: Contains a similar ring structure but with different reactivity due to the absence of the methyl group.
Properties
CAS No. |
61039-47-2 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylidene-2-methylcyclohexane |
InChI |
InChI=1S/C12H16/c1-10-6-2-5-9-12(10)11-7-3-4-8-11/h3-4,7-8,10H,2,5-6,9H2,1H3 |
InChI Key |
ZXFUHYHVZHZHCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1=C2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















